![molecular formula C20H18N2O6S B2673120 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097860-19-8](/img/structure/B2673120.png)

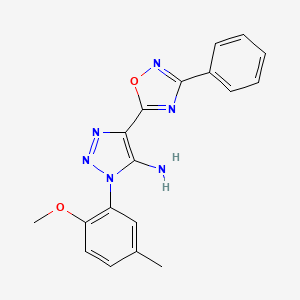

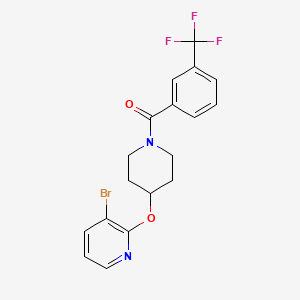

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a benzoxazole ring, and a sulfonamide group. Furan is a heterocyclic compound with a 5-membered aromatic ring. Benzoxazole is a type of heterocyclic compound that consists of a benzene ring fused to an oxazole ring. Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the furan ring might undergo electrophilic substitution, while the sulfonamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .Applications De Recherche Scientifique

Antibacterial, Antiurease, and Antioxidant Activities

Research has highlighted the synthesis of related compounds with furan components, evaluating their antibacterial, antiurease, and antioxidant activities. For example, the synthesis of ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives demonstrated effective antiurease and antioxidant activities, suggesting potential applications in combating oxidative stress and urease-related disorders (Sokmen et al., 2014).

Antiglaucoma Agents and Carbonic Anhydrase Inhibition

Furazan and furoxan sulfonamides, including structures similar to the query compound, have shown significant potential as antiglaucoma agents. These compounds were found to be strong inhibitors of carbonic anhydrase isozymes, which are relevant in the treatment of glaucoma. Some derivatives displayed better intraocular pressure-lowering effects than dorzolamide, a standard treatment, in animal models (Chegaev et al., 2014).

Antimalarial Activity and COVID-19 Drug Potential

A study on sulfonamide derivatives, including theoretical investigations and molecular docking studies, revealed promising antimalarial activity. These compounds, characterized by their sulfonamide ring systems, also showed potential as COVID-19 drugs through computational calculations and molecular docking, indicating a versatile applicability in infectious disease treatment (Fahim & Ismael, 2021).

Light Harvesting and Photovoltaic Applications

Quantum mechanical studies on aromatic halogen-substituted sulfonamidobenzoxazole compounds have uncovered their potential light harvesting properties. These studies suggest that such compounds could be utilized in the development of novel inhibitor molecules for Topoisomerase II enzyme, as well as in the design of new dye-sensitized solar cells (DSSCs), highlighting their relevance in renewable energy research (Mary et al., 2019).

Hybrid Compounds for Antimicrobial Applications

The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties has led to the creation of sulfonamide hybrids with a broad spectrum of biological activities, including antimicrobial properties. This approach has contributed to the development of new sulfonamide-based treatments against bacterial infections (Ghomashi et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-22-16-11-15(8-9-19(16)28-20(22)24)29(25,26)21-12-17(23)13-4-6-14(7-5-13)18-3-2-10-27-18/h2-11,17,21,23H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGTZHRPGRWYCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone](/img/structure/B2673037.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2673039.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2673040.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2673041.png)

![7,7-dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2673051.png)

![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2673053.png)

methanone](/img/structure/B2673058.png)